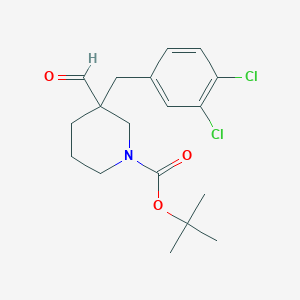

tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate

Description

tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate (CAS: 952183-50-5) is a pyridine derivative characterized by a tetrahydro-1(2H)-pyridine core modified with three key substituents: a tert-butyl carboxylate group, a 3,4-dichlorobenzyl moiety, and a formyl group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive formyl group, which enables further functionalization. Its molecular formula is C₁₈H₂₂Cl₂NO₃, with a molecular weight of 374.28 g/mol .

Properties

IUPAC Name |

tert-butyl 3-[(3,4-dichlorophenyl)methyl]-3-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23Cl2NO3/c1-17(2,3)24-16(23)21-8-4-7-18(11-21,12-22)10-13-5-6-14(19)15(20)9-13/h5-6,9,12H,4,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHGWKQVXMNSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=C(C=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133547 | |

| Record name | 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-50-5 | |

| Record name | 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Piperidine Backbone

- Reagents : Methyl vinyl ketone, 4-formylpiperidine-1-tert-butyl formate.

- Solvent : Tetrahydrofuran (THF).

- Procedure :

- Methyl vinyl ketone is added to a solution of 4-formylpiperidine-1-tert-butyl formate in THF.

- The reaction mixture is cooled to -10°C, followed by dropwise addition of ethanolic potassium hydroxide solution.

- The mixture is stirred at room temperature for 12 hours.

- The organic phase is extracted, concentrated into an oily product, and purified via column chromatography.

- Outcome : Formation of tert-butyl ester intermediates.

Step 2: Introduction of Benzyl Group

- Reagents : Dichlorobenzyl chloride or similar benzylating agents.

- Procedure :

- Benzylation occurs through nucleophilic substitution reactions where the dichlorobenzyl moiety is attached to the piperidine backbone.

- Reaction conditions typically involve mild heating and stirring in solvents like dichloromethane (DCM).

- Outcome : Formation of tert-butyl 3-(3,4-dichlorobenzyl)piperidine derivatives.

Step 3: Formylation

- Reagents : Formaldehyde derivatives or other formylating agents.

- Procedure :

- The formyl group is introduced at the desired position using controlled addition of reagents under reflux conditions.

- Solvents like toluene may be used for better solubility and reaction control.

- Outcome : Formation of tert-butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-pyridinecarboxylate.

Step 4: Purification

- Method :

- Purification is achieved via column chromatography using cyclohexane/ethyl acetate mixtures or recrystallization techniques with hexane.

- Outcome : Pure compound with high yield.

Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|---|

| Piperidine Backbone Formation | Methyl vinyl ketone, KOH | THF | -10°C → RT | ~12 hrs | tert-butyl ester intermediate |

| Benzylation | Dichlorobenzyl chloride | DCM | RT | Overnight | tert-butyl benzyl derivative |

| Formylation | Formaldehyde derivatives | Toluene | Reflux | ~12 hrs | Formyltetrahydro-pyridine derivative |

| Purification | Column chromatography solvents (cyclohexane/ethyl acetate) | N/A | N/A | Variable | Pure compound |

Notes on Optimization

To enhance yield and purity:

- Use freshly distilled solvents to avoid moisture contamination.

- Monitor reactions closely using thin-layer chromatography (TLC).

- Optimize reagent ratios based on stoichiometric calculations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is explored for its potential therapeutic applications due to its structural similarities with known pharmacophores. Research indicates that modifications in the pyridine ring can lead to enhanced biological activity against specific targets. For instance, studies have investigated its role in developing anti-cancer agents and neuroprotective drugs.

Organic Synthesis

In organic synthesis, tert-butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it a valuable building block in synthetic chemistry.

Proteomics Research

The compound is also utilized in proteomics research, particularly in the development of probes for studying protein interactions and functions. Its unique structure allows for specific binding to target proteins, facilitating the exploration of cellular mechanisms and pathways.

Case Study 1: Development of Anticancer Agents

A recent study focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects on cancer cell lines. The results demonstrated that certain modifications increased the compound's potency against breast cancer cells while minimizing toxicity to normal cells.

Case Study 2: Synthesis of Novel Organic Compounds

Researchers have reported the successful use of this compound as a precursor in the synthesis of novel organic compounds with potential applications in pharmaceuticals. The study highlighted the compound's versatility in forming various derivatives through straightforward synthetic routes.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of therapeutic agents |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Proteomics Research | Probes for protein interaction studies |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Benzyl Groups

The most direct analogue is tert-Butyl 3-(4-chlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate (CAS: 952183-49-2, Molecular Formula: C₁₈H₂₃ClNO₃, MW: 337.85 g/mol) . The sole structural difference is the substitution pattern on the benzyl group: the target compound has 3,4-dichloro substitution, whereas the analogue bears a single 4-chloro group.

| Parameter | Target Compound (CAS: 952183-50-5) | 4-Chloro Analogue (CAS: 952183-49-2) |

|---|---|---|

| Molecular Formula | C₁₈H₂₂Cl₂NO₃ | C₁₈H₂₃ClNO₃ |

| Molecular Weight (g/mol) | 374.28 | 337.85 |

| Substituents on Benzyl | 3,4-Dichloro | 4-Chloro |

| Key Functional Groups | Formyl, tert-butyl carboxylate | Formyl, tert-butyl carboxylate |

The additional chlorine atom in the target compound likely enhances electron-withdrawing effects , increasing electrophilicity at the formyl group and improving stability under acidic conditions. This could make it more suitable for reactions requiring controlled reactivity, such as Schiff base formation .

Pyridinecarboxylates with Varied Substituents

- tert-Butyl 4-(2-aminophenoxy)tetrahydro-1(2H)-pyridinecarboxylate (CAS: 690632-14-5, MW: 292.37 g/mol): This compound replaces the dichlorobenzyl and formyl groups with a 2-aminophenoxy substituent. Its lower molecular weight (292.37 vs. 374.28) reflects reduced steric hindrance and higher solubility in polar solvents .

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate : This structurally complex derivative (MW: ~650 g/mol) incorporates a fluoropyridine ring and a silyl-protected hydroxymethyl group. Unlike the target compound, it lacks a formyl group but features fluorine and silicon, which modulate electronic properties and metabolic stability .

Biological Activity

tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

- Chemical Formula : C18H23Cl2NO3

- Molecular Weight : 364.29 g/mol

- CAS Number : 952183-49-2

- Structural Characteristics : The compound features a pyridine ring with a tert-butyl group and a dichlorobenzyl moiety, which may influence its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities. Key findings include:

-

Antimicrobial Activity :

- Several studies have demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Anticancer Potential :

- Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays have shown cytotoxic effects against breast and prostate cancer cells, possibly through apoptosis induction or cell cycle arrest.

-

Neuroprotective Effects :

- Emerging evidence points to neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells, suggesting potential for treating conditions like Alzheimer's disease.

Case Studies

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Testing :

- Neuroprotection Study :

Summary Table of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from tert-butyl-protected heterocyclic intermediates. Key steps include:

- Alkylation : Introducing the 3,4-dichlorobenzyl group via nucleophilic substitution under basic conditions (e.g., NaH in THF) .

- Formylation : Using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 3-position .

- Protection/Deprotection : The tert-butyl carbamate (Boc) group is stable under acidic conditions but can be removed with TFA for downstream functionalization .

Yield Optimization Strategies:

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect formyl C=O stretch (~1700 cm⁻¹) and Boc C-O (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., C₁₈H₂₂Cl₂NO₃: calc. 378.09) .

- X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation if single crystals are obtained .

Advanced: How can computational methods predict reactivity or biological interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. The 3,4-dichlorobenzyl group may occupy hydrophobic pockets, while the formyl group participates in hydrogen bonding .

- DFT Calculations : Analyze electronic effects of substituents (e.g., chlorine’s electron-withdrawing impact on ring reactivity) .

- MD Simulations : Study stability in biological membranes or solvent systems (e.g., water/octanol for logP predictions) .

Advanced: How to resolve contradictions in reaction yields or conditions for similar derivatives?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, dichloromethane vs. acetonitrile may alter alkylation rates .

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) to trace pathways. Contradictory yields may arise from competing SN1/SN2 mechanisms .

- Validation : Reproduce reactions with standardized reagents and cross-validate purity via HPLC (>95% purity threshold) .

Basic: What stability concerns exist for this compound?

Methodological Answer:

- Hydrolysis : The formyl group is prone to oxidation; store under nitrogen at –20°C .

- Light Sensitivity : The dichlorobenzyl moiety may degrade under UV light; use amber glassware .

- Handling : Use gloves and fume hoods to avoid skin contact or inhalation (acute toxicity reported for analogs) .

Advanced: How to address discrepancies in biological activity data?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and uniform cell lines (e.g., HEK293 for receptor studies) .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like incubation time or solvent (DMSO tolerance <1%) .

- Off-Target Profiling : Screen against related enzymes (e.g., PDEs vs. kinases) to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.